Cas no 2138105-65-2 (2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid)
2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1162314
- 2138105-65-2
- 2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid
- 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid
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- Inchi: 1S/C14H15N3O2/c1-17(8-9-5-6-9)14-15-7-10-3-2-4-11(13(18)19)12(10)16-14/h2-4,7,9H,5-6,8H2,1H3,(H,18,19)
- InChI Key: SEYFWVVEEXXQJZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2C=NC(=NC=21)N(C)CC1CC1)=O
Computed Properties
- Exact Mass: 257.116426730g/mol
- Monoisotopic Mass: 257.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.3Ų
2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162314-0.05g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 0.05g |
$1224.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-0.1g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 0.1g |
$1283.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-0.25g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 0.25g |
$1341.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-0.5g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 0.5g |
$1399.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-1.0g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-2.5g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 2.5g |
$2856.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-5.0g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 5g |
$4226.0 | 2023-05-23 | ||
| Enamine | EN300-1162314-10.0g |
2-[(cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid |
2138105-65-2 | 10g |
$6266.0 | 2023-05-23 |
2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid
Introduction to 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid (CAS No. 2138105-65-2)
2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2138105-65-2, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule belongs to the quinazoline scaffold, a heterocyclic system well-documented for its broad spectrum of biological activities. The presence of a cyclopropylmethyl group and a methylamino substituent at the 2-position of the quinazoline ring introduces unique electronic and steric properties, making it a promising candidate for further exploration in pharmacological research.
The quinazoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific modification at the 8-position with a carboxylic acid group further enhances the compound's potential as a bioactive molecule. This functionalization allows for various chemical transformations, including coupling reactions with amines or other nucleophiles, enabling the synthesis of more complex derivatives with tailored biological profiles.
In recent years, there has been a surge in interest towards developing novel small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Quinazoline derivatives have been extensively studied for their ability to inhibit tyrosine kinases, which are pivotal in signal transduction pathways that drive tumor growth and metastasis. The structural features of 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid suggest that it may interact with key residues in the active site of such enzymes, potentially leading to potent inhibitory activity.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug development. The cyclopropylmethyl group can contribute to favorable binding interactions through van der Waals forces and hydrophobic effects, while the methylamino moiety can engage in hydrogen bonding or salt bridge formation with protein targets. Additionally, the carboxylic acid group provides an opportunity for further derivatization, allowing researchers to optimize solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry and structure-based drug design have enabled more efficient screening of novel compounds like 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid. Molecular docking studies have been employed to predict binding affinities and identify potential binding modes within target proteins. These simulations have suggested that this compound may exhibit high selectivity for certain kinases, minimizing off-target effects and reducing the risk of adverse side effects.
The synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid involves multi-step organic transformations, including cyclization reactions to form the quinazoline ring system followed by functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been utilized to construct the desired framework efficiently. These synthetic strategies not only improve yield but also allow for greater control over regioselectivity and stereochemistry.
In vitro pharmacological studies have begun to elucidate the biological profile of this compound. Preliminary assays suggest that it may possess inhibitory activity against certain cancer-related kinases, with IC50 values comparable to those of known therapeutic agents. Furthermore, its interaction with cellular components has been investigated using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide valuable insights into binding kinetics and thermodynamics, aiding in the optimization of lead compounds.
The potential therapeutic applications of 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid are vast. Given its structural similarity to established drugs in clinical use, it may be explored for treating hematological malignancies or solid tumors characterized by aberrant kinase activity. Additionally, its ability to modulate enzyme function makes it a candidate for addressing inflammatory diseases driven by dysregulated signaling pathways.
As research progresses, combinatorial chemistry and high-throughput screening (HTS) are being leveraged to identify novel analogs of this compound with enhanced potency and selectivity. By systematically varying substituents at different positions within the quinazoline core, researchers aim to develop a library of compounds that can be tested against multiple targets simultaneously. This approach accelerates the discovery process by enabling rapid evaluation of large chemical spaces.
The role of 2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid in preclinical development is also being explored through animal models. In vivo studies can provide critical data on efficacy, toxicity profiles, and pharmacokinetic parameters before human trials commence. These experiments are essential for assessing whether this compound translates into clinical benefits while maintaining safety margins.
The future directions for this research include exploring synthetic routes that enhance scalability and cost-effectiveness without compromising purity or yield. Green chemistry principles are being integrated into drug development pipelines to minimize environmental impact during production processes. Furthermore, collaboration between academic institutions and pharmaceutical companies will be crucial in advancing preclinical studies toward regulatory approval.
In conclusion,2-[(Cyclopropylmethyl)(methyl)amino]quinazoline-8-carboxylic acid represents an exciting opportunity for innovation in medicinal chemistry due to its unique structural features and promising biological activities. Its potential as an inhibitor of cancer-related kinases positions it as a valuable asset in ongoing efforts toward developing next-generation therapeutics that address unmet medical needs effectively yet safely.
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